

Application Notes and Protocols for Lanthanum Carbonate as a Catalyst Support

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lanthanum carbonate hydrate	
Cat. No.:	B1199162	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum carbonate (La₂(CO₃)₃) is a versatile material that is increasingly recognized for its role as a catalyst support in various chemical reactions. Its unique properties, including its basicity and thermal stability, make it an attractive alternative to traditional supports. Lanthanum carbonate's ability to enhance catalyst dispersion, promote metal-support interactions, and influence reaction pathways has led to its application in several key industrial processes.[1] This document provides detailed application notes and experimental protocols for the use of lanthanum carbonate as a catalyst support, with a focus on CO2 methanation and an overview of its role in Fluid Catalytic Cracking (FCC).

Application Note 1: CO₂ Methanation over Nickel **Supported on Lanthanum Oxycarbonate** (Ni/La₂O₂CO₃)

Background:

Carbon dioxide methanation, the conversion of CO₂ and H₂ to methane (CH₄), is a crucial reaction for CO2 utilization and renewable energy storage. Nickel-based catalysts are widely studied for this reaction due to their high activity and lower cost compared to noble metals.[2] Lanthanum carbonate, which can transform into lanthanum oxycarbonate (La₂O₂CO₃) under

reaction conditions, has emerged as a highly effective support for nickel catalysts in this process.[3] The La₂O₂CO₃ support enhances the dispersion of nickel nanoparticles, provides abundant basic sites for CO₂ adsorption and activation, and promotes long-term catalyst stability.[3][4]

Key Advantages of La₂O₂CO₃ Support:

- Enhanced CO₂ Adsorption: The basic nature of La₂O₂CO₃ facilitates the adsorption and activation of acidic CO₂ molecules.[3]
- Improved Nickel Dispersion: The support structure helps to stabilize small nickel nanoparticles, preventing agglomeration and maintaining a high active surface area.[4]
- Promotion of Specific Reaction Pathways: The metal-support interface is believed to play a crucial role in directing the reaction towards methane production with high selectivity.[5]
- Increased Catalyst Stability: The strong interaction between nickel and the lanthanum oxycarbonate support contributes to improved catalyst longevity.[4]

Quantitative Data Summary:

The performance of Ni/La₂O₂CO₃ catalysts for CO₂ methanation is influenced by various factors, including catalyst preparation method, reaction temperature, and gas hourly space velocity (GHSV). The following tables summarize typical performance data.

Table 1: Performance of Ni/La₂O₂CO₃ Catalysts with Different Support Morphologies[4][6]

Catalyst	Support Morphology	Reaction Temp. (°C)	GHSV (mL g ⁻¹ h ⁻¹)	CO ₂ Conversion (%)	CH ₄ Selectivity (%)
Ni/La ₂ O ₂ CO ₃ -	Nanotriangles	300	7200	~75	>99
Ni/La ₂ O ₂ CO ₃ -R	Nanorods	300	7200	~65	>99
Ni/La ₂ O ₂ CO ₃ -	Nanoparticles	300	7200	~55	>99
Ni/SiO ₂	Amorphous	300	7200	<20	>99

Table 2: Effect of Reaction Temperature on Ni/La₂O₂CO₃-T Catalyst Performance[6]

Reaction Temp. (°C)	CO ₂ Conversion (%)	CH₄ Selectivity (%)	
250	~40	>99	
300	~75	>99	
350	~90	>99	
400	~85	>99	

Experimental Protocols

Protocol 1: Preparation of Ni/La₂O₂CO₃ Catalyst via Wet Impregnation

This protocol describes the synthesis of a nickel catalyst supported on lanthanum oxycarbonate nanorods.

Materials:

- Lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O)
- Urea (CO(NH₂)₂)

- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Deionized water
- Ethanol

Procedure:

- Synthesis of La₂(OH)₂(CO₃)₂·H₂O Nanorod Support:
 - 1. Dissolve 10 mmol of La(NO₃)₃·6H₂O and 100 mmol of urea in 100 mL of deionized water.
 - 2. Transfer the solution to a Teflon-lined stainless-steel autoclave.
 - 3. Heat the autoclave at 120 °C for 24 hours.
 - 4. After cooling to room temperature, collect the white precipitate by centrifugation, wash thoroughly with deionized water and ethanol, and dry at 80 °C overnight.
 - 5. Calcined the dried powder at 500 °C for 4 hours in air to obtain La₂O₂CO₃ nanorods.
- Impregnation of Nickel:
 - 1. Disperse 1.0 g of the prepared La₂O₂CO₃ nanorods in 50 mL of ethanol.
 - 2. Prepare a solution of Ni(NO₃)₂·6H₂O in ethanol corresponding to the desired nickel loading (e.g., 10 wt%).
 - 3. Add the nickel nitrate solution dropwise to the La₂O₂CO₃ suspension under vigorous stirring.
 - 4. Continue stirring for 24 hours at room temperature to ensure uniform impregnation.
 - 5. Remove the solvent by rotary evaporation.
 - 6. Dry the resulting solid at 100 °C overnight.
 - 7. Calcined the catalyst precursor in air at 400 °C for 4 hours.

Protocol 2: Catalytic Activity Testing for CO₂ Methanation

This protocol outlines the procedure for evaluating the catalytic performance of the prepared Ni/La₂O₂CO₃ catalyst.

Apparatus:

- Fixed-bed quartz reactor
- Temperature controller and furnace
- Mass flow controllers
- Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID)

Procedure:

- Catalyst Loading and Pre-treatment:
 - 1. Load approximately 100 mg of the Ni/La₂O₂CO₃ catalyst into the fixed-bed reactor, supported by quartz wool.
 - 2. Reduce the catalyst in situ by flowing a mixture of 10% H₂ in N₂ at a flow rate of 50 mL/min while heating to 500 °C at a rate of 10 °C/min and holding for 2 hours.
 - 3. Cool the reactor to the desired reaction temperature under a flow of N2.
- Catalytic Reaction:
 - 1. Introduce the reactant gas mixture (e.g., $H_2/CO_2/N_2 = 4:1:5$) at a total flow rate to achieve the desired GHSV (e.g., 7200 mL $g^{-1} h^{-1}$).
 - 2. Maintain the reaction at a constant temperature and atmospheric pressure.
 - 3. Periodically analyze the composition of the effluent gas using an online GC.

- Data Analysis:
 - 1. Calculate the CO_2 conversion and CH_4 selectivity using the following formulas:
 - CO₂ Conversion (%) = ([CO₂]in [CO₂]out) / [CO₂]in * 100
 - CH₄ Selectivity (%) = [CH₄]out / ([CO₂]in [CO₂]out) * 100

Visualizations

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis, characterization, and testing of Ni/La $_2$ O $_2$ CO $_3$ catalysts.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. News What is the use of lanthanum carbonate? [xingluchemical.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Lanthanum Carbonate as a Catalyst Support]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199162#lanthanum-carbonate-as-a-catalyst-support-in-chemical-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com